REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[cH:5][cH:6][cH:7]1.[CH2:29]([C:30]([CH2:31][CH3:32])=[O:33])[CH3:34].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[Na+:25].[OH-:24].[OH2:23].[Pd:26]([Cl:27])[Cl:28]>>[c:2]1([CH:16]=[CH2:17])[cH:3][c:4]([C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
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|
Type
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product
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Smiles
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C=Cc1cccc(C(=O)c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |